molecular formula C14H15N3O B15255736 N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide

N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide

Cat. No.: B15255736
M. Wt: 241.29 g/mol
InChI Key: ZNSGTPZIZDUQQT-UHFFFAOYSA-N
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Description

N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide is a small molecule research chemical with the CAS Registry Number 1019559-76-2 . Its molecular formula is C14H15N3O, corresponding to a molecular weight of 241.29 g/mol . The structure is characterized by an acetamide group linked to a phenyl ring, which is connected to a pyridin-3-yl group via an aminomethyl linker . Computed physicochemical properties include a topological polar surface area of 54 Ų and an XLogP3 value of 1.5, which provide insight into the compound's solubility and permeability characteristics . This molecule features two hydrogen bond donors and three hydrogen bond acceptors . As a building block in medicinal chemistry and drug discovery, this compound's structure, which incorporates both pyridine and acetamide functionalities, makes it a valuable intermediate for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can utilize it in the exploration of biological targets where similar scaffolds are known to interact. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper laboratory handling procedures, including the use of personal protective equipment, should always be followed. For specific handling and storage recommendations, please refer to the associated Safety Data Sheet.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

N-[4-[(pyridin-3-ylamino)methyl]phenyl]acetamide

InChI

InChI=1S/C14H15N3O/c1-11(18)17-13-6-4-12(5-7-13)9-16-14-3-2-8-15-10-14/h2-8,10,16H,9H2,1H3,(H,17,18)

InChI Key

ZNSGTPZIZDUQQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Methodological Frameworks

Reductive Amination Approach

Reductive amination offers a direct route to construct the secondary amine linkage between the pyridinyl and phenylacetamide moieties. In this method, 4-aminophenylacetamide reacts with pyridine-3-carbaldehyde under reducing conditions. A typical procedure involves dissolving 4-aminophenylacetamide (1.0 equiv) and pyridine-3-carbaldehyde (1.2 equiv) in methanol, followed by the addition of sodium cyanoborohydride (1.5 equiv) at 0–5°C. The reaction proceeds at room temperature for 12–24 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is neutralized with dilute HCl, extracted with ethyl acetate, and purified via silica gel chromatography to yield the target compound as a white solid.

Key optimization parameters include:

  • pH control : Maintaining mildly acidic conditions (pH 4–5) enhances imine formation prior to reduction.
  • Solvent selection : Methanol or ethanol improves solubility of intermediates, while dichloromethane may be used for hydrophobic substrates.
  • Catalyst alternatives : Zinc borohydride or polymer-supported reagents reduce side reactions in sensitive substrates.

Nucleophilic Substitution via Benzyl Halide Intermediates

This two-step protocol involves synthesizing 4-(bromomethyl)phenylacetamide as a key intermediate.

Step 1: Synthesis of 4-(Bromomethyl)Phenylacetamide

A mixture of 4-methylphenylacetamide (1.0 equiv) and N-bromosuccinimide (1.1 equiv) is heated in carbon tetrachloride under reflux for 6 hours. Radical initiators like azobisisobutyronitrile (AIBN) accelerate bromination at the benzylic position. The product is isolated via vacuum filtration and recrystallized from ethanol.

Step 2: Coupling with Pyridin-3-ylamine

The bromomethyl intermediate (1.0 equiv) is reacted with pyridin-3-ylamine (1.5 equiv) in dimethylformamide (DMF) at 80°C for 8 hours, using potassium carbonate (2.0 equiv) as a base. After quenching with ice water, the product is extracted with ethyl acetate and purified via column chromatography (hexanes/ethyl acetate, 3:1).

Critical considerations :

  • Base selection : Strong bases like K₂CO₃ prevent HBr accumulation, improving reaction efficiency.
  • Solvent polarity : DMF enhances nucleophilicity of pyridin-3-ylamine, whereas THF may slow the reaction.

Multi-Step Synthesis from Nitro Precursors

For substrates requiring functional group tolerance, a three-step sequence starting from 4-nitrobenzyl bromide is employed.

Step 1: Formation of 4-((Pyridin-3-yl)Amino)Methyl)Nitrobenzene

Pyridin-3-ylamine (1.2 equiv) is added to a solution of 4-nitrobenzyl bromide (1.0 equiv) in acetonitrile, followed by triethylamine (2.0 equiv). The mixture is stirred at 60°C for 4 hours, filtered, and concentrated to afford the nitro intermediate.

Step 2: Reduction of Nitro Group

The nitro compound is reduced using stannous chloride dihydrate (4.0 equiv) in hydrochloric acid at 0°C for 6 hours. After neutralization with NaOH, the amine is extracted with ethyl acetate and dried over Na₂SO₄.

Step 3: Acetylation

The resultant amine (1.0 equiv) is acetylated with acetic anhydride (1.5 equiv) in pyridine at 0°C for 2 hours. The product is precipitated in ice water, filtered, and recrystallized from methanol.

Spectroscopic Validation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, –NH), 8.42 (d, J = 4.8 Hz, 1H, Py–H), 8.30 (s, 1H, Py–H), 7.55 (d, J = 8.4 Hz, 2H, Ar–H), 7.25 (d, J = 8.4 Hz, 2H, Ar–H), 4.35 (s, 2H, –CH₂–), 2.05 (s, 3H, –COCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.9 (C=O), 149.2 (Py–C), 138.5 (Ar–C), 135.1 (Ar–C), 129.8 (Ar–CH), 127.4 (Ar–CH), 123.6 (Py–CH), 45.3 (–CH₂–), 24.1 (–COCH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 256.1 [M+H]⁺, calculated for C₁₄H₁₅N₃O: 255.12.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Advantages Limitations
Reductive Amination 78–85 12–24 h Single-step, high atom economy Requires stable aldehyde intermediate
Nucleophilic Substitution 65–72 10–14 h Scalable, robust intermediates Bromination step exothermic
Multi-Step Synthesis 55–60 18–30 h Tolerates sensitive functional groups Low overall yield due to multiple steps

Optimization Strategies and Challenges

Enhancing Reductive Amination Efficiency

  • Catalyst screening : Palladium on carbon (Pd/C) under hydrogen atmosphere improves selectivity but requires high-pressure equipment.
  • Microwave assistance : Reducing reaction time to 2–4 hours with microwave irradiation at 100°C.

Mitigating Side Reactions in Nucleophilic Substitution

  • Temperature control : Maintaining 80°C prevents N-alkylation of the acetamide group.
  • Protecting groups : Boc-protection of pyridin-3-ylamine minimizes unwanted dimerization.

Industrial Applications and Scalability

Pilot-scale batches (1–5 kg) utilize continuous flow reactors for the reductive amination pathway, achieving 82% yield with a throughput of 200 g/h. Key parameters include:

  • Residence time : 30 minutes at 50°C.
  • Catalyst recycling : Immobilized sodium cyanoborohydride on silica gel reduces waste.

Chemical Reactions Analysis

Types of Reactions: N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Pyridine-Containing Acetamides

  • N-(4-(pyridin-3-yl)phenyl)acetamide (CAS 154164-35-9): This compound lacks the aminomethyl bridge, resulting in a simpler structure (C₁₃H₁₂N₂O, MW 212.25 g/mol). The absence of the methylene spacer may reduce conformational flexibility and alter binding interactions compared to the target compound .
  • 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide: Incorporates a triazole-sulfanyl group and a bulkier propan-2-yl substituent, which could enhance steric hindrance and metabolic stability but reduce solubility .

Heterocyclic Variations

  • N-(4-(1H-pyrazol-1-yl)phenyl)acetamide : Replaces the pyridine ring with a pyrazole, altering electronic properties and hydrogen-bonding capacity. Pyrazole’s electron-rich nature may increase reactivity in biological systems .

Functional Group Modifications

  • N-(4-hydroxyphenyl)acetamide: A simpler analogue with a hydroxyl group instead of the pyridin-3-ylaminomethyl substituent.
  • N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c): Introduces a sulfonylmethyl group, which enhances electron-withdrawing effects and may improve stability against enzymatic degradation .

Physicochemical Properties

Key data from structurally related compounds (Table 1):

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Substituents Reference
N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide ~240.28 Not reported Pyridin-3-ylaminomethyl -
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 466–545 268–287 Chloro, nitro, bromo groups
N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c) Not reported 134–135 Sulfonylmethyl, chloro
N-(4-hydroxyphenyl)acetamide 151.16 Not reported Hydroxyl

Insights :

  • Chloro and nitro substituents (e.g., in compounds) correlate with higher melting points (268–287°C), suggesting stronger intermolecular forces .
  • Sulfonylmethyl groups (e.g., 6c) may lower solubility due to increased molecular rigidity .

Biological Activity

N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H16_{16}N2_{2}O
  • Molecular Weight : 244.30 g/mol

This compound features a pyridine ring, which is known for its ability to interact with various biological targets, enhancing its potential as a drug candidate.

This compound exhibits multiple biological activities, primarily through the inhibition of specific enzymes and receptors involved in inflammatory and oncogenic pathways. Notably, it has shown promise in inhibiting p38 MAPK and PDE4 pathways, which are crucial in regulating inflammatory responses.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively suppresses the release of pro-inflammatory cytokines such as TNFα and IL-1β. These findings suggest its potential use in treating inflammatory diseases.

Cytokine IC50 (μM)
TNFα2.1
IL-1β1.5

In Vivo Studies

Preclinical studies involving animal models have further validated the compound's efficacy. For instance, administration of this compound in rodent models resulted in significant reductions in inflammatory markers during endotoxemia experiments.

Animal Model Dose (mg/kg) TNFα Suppression (%)
Rat1097
Mouse1060

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound. The results indicated that the compound inhibited TNFα release effectively in both in vitro and in vivo settings, highlighting its potential for treating conditions like rheumatoid arthritis.

Study 2: Cancer Research

Another research effort focused on the compound's role in cancer therapy. The study demonstrated that this compound could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary data suggest favorable absorption and distribution characteristics, with a half-life that supports once-daily dosing regimens.

Parameter Value
Bioavailability85%
Half-life (hours)6
Clearance (L/h/kg)0.5

Toxicity studies reveal that at therapeutic doses, the compound exhibits low toxicity levels, making it a promising candidate for further clinical development.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by amide coupling. For example, a reductive amination step may introduce the pyridin-3-ylamino-methyl group, followed by acetylation . To optimize purity, column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is recommended. Purity should be confirmed via HPLC (≥95%) and NMR spectroscopy .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : Use a combination of 1H/13C NMR to confirm substituent positions and hydrogen bonding (e.g., amide NH resonance at δ 8.5–10 ppm) . High-resolution mass spectrometry (HRMS) ensures correct molecular weight (e.g., [M+H]+ expected for C14H15N3O2: 258.1236). IR spectroscopy can verify amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodology : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric/colorimetric readouts. For antimicrobial activity, use microdilution assays (MIC determination against Gram-positive/negative bacteria) . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodology : Systematically modify substituents:

  • Pyridine ring : Introduce electron-withdrawing groups (e.g., -CF3) to enhance target binding .
  • Amide group : Replace acetamide with sulfonamide to alter pharmacokinetics .
  • Methylene linker : Vary length (e.g., ethylene vs. propylene) to probe steric effects.
    Evaluate changes via IC50 determinations and molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Methodology : If NMR signals conflict (e.g., splitting patterns), replicate experiments under standardized conditions (same solvent, temperature). Cross-validate with 2D NMR (COSY, HSQC) . For mass spectrometry discrepancies, compare ionization methods (ESI vs. MALDI) and calibrate instruments using certified standards .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

  • Methodology : Use SwissADME to estimate LogP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) can assess metabolic stability by modeling interactions with liver enzymes .

Q. What experimental approaches validate target engagement in cellular models?

  • Methodology : Employ cellular thermal shift assays (CETSA) to confirm binding to intended targets . Combine with siRNA knockdown of the target protein to observe loss of compound efficacy. For kinase inhibitors, use phospho-specific antibodies in western blotting .

Data Contradiction and Reproducibility

Q. How should researchers address variability in biological activity across different studies?

  • Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity). Perform dose-response curves in triplicate and report EC50 values with 95% confidence intervals. Cross-reference with structural analogs (e.g., N-(3-hydroxyphenyl)acetamide) to identify scaffold-specific trends .

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